molecular formula C7H13NO2 B7981433 (3S)-1-methylpiperidin-1-ium-3-carboxylate

(3S)-1-methylpiperidin-1-ium-3-carboxylate

Cat. No.: B7981433
M. Wt: 143.18 g/mol
InChI Key: AYIXGVABNMIOLK-LURJTMIESA-N
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Description

(3S)-1-methylpiperidin-1-ium-3-carboxylate is a piperidine derivative with a unique structure that includes a piperidine ring substituted with a methyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-methylpiperidin-1-ium-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-methylpiperidin-1-ium-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3S)-1-methylpiperidin-1-ium-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (3S)-1-methylpiperidin-1-ium-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-1-methylpiperidin-1-ium-3-carboxylate include other piperidine derivatives such as (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid and various substituted piperidines .

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S)-1-methylpiperidin-1-ium-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCCC(C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+]1CCC[C@@H](C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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